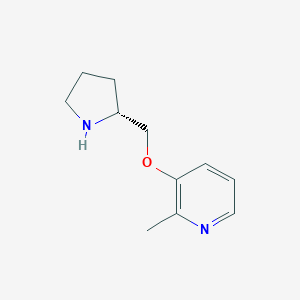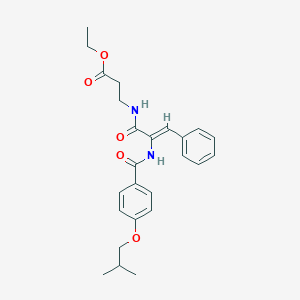
1-(4-Propoxyphenyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Propoxyphenyl)thiourea, also known as PPTU, is a chemical compound that has been widely used in scientific research for its unique properties. PPTU is a thiourea derivative that has been synthesized through various methods. The compound has been used to study its mechanism of action, biochemical and physiological effects, and its advantages and limitations for lab experiments.
Mecanismo De Acción
1-(4-Propoxyphenyl)thiourea inhibits the binding of thyroid hormone to its receptor, which leads to a decrease in the expression of thyroid hormone-responsive genes. This compound has also been shown to inhibit the activity of thyroid peroxidase, which is involved in the synthesis of thyroid hormone. The inhibition of thyroid hormone action by this compound has led to its use in the study of thyroid hormone-related diseases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of thyroid hormone synthesis and action. This compound has also been shown to have anti-inflammatory properties and has been used in the study of inflammatory diseases. Additionally, this compound has been shown to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-Propoxyphenyl)thiourea has several advantages for lab experiments, including its ability to inhibit the binding of thyroid hormone to its receptor and its anti-inflammatory and neuroprotective properties. However, this compound also has limitations, including its potential toxicity and the need for careful dosing.
Direcciones Futuras
There are several future directions for the study of 1-(4-Propoxyphenyl)thiourea, including its potential use in the treatment of thyroid disorders and neurodegenerative diseases. Additionally, this compound could be studied for its potential use in the treatment of inflammatory diseases and its role in brain development. Further research is needed to determine the safety and efficacy of this compound in these applications.
Métodos De Síntesis
1-(4-Propoxyphenyl)thiourea can be synthesized through various methods, including the reaction of 4-propoxyaniline with thiourea in the presence of a catalyst. The reaction can be carried out in a solvent such as ethanol or methanol, and the product can be purified through recrystallization. Another method involves the reaction of 4-propoxyphenyl isothiocyanate with ammonia in the presence of a catalyst. The product can be purified through chromatography.
Aplicaciones Científicas De Investigación
1-(4-Propoxyphenyl)thiourea has been used in various scientific research studies, including its application in the study of thyroid hormone action. This compound has been shown to inhibit the binding of thyroid hormone to its receptor, which has led to the study of its potential use in the treatment of thyroid disorders. This compound has also been used in the study of the role of thyroid hormone in brain development and neurodegenerative diseases.
Propiedades
Fórmula molecular |
C10H14N2OS |
|---|---|
Peso molecular |
210.3 g/mol |
Nombre IUPAC |
(4-propoxyphenyl)thiourea |
InChI |
InChI=1S/C10H14N2OS/c1-2-7-13-9-5-3-8(4-6-9)12-10(11)14/h3-6H,2,7H2,1H3,(H3,11,12,14) |
Clave InChI |
XLBYJQWZNYXJFS-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=C(C=C1)NC(=S)N |
SMILES canónico |
CCCOC1=CC=C(C=C1)NC(=S)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[4-(benzyloxy)phenyl]-1H-benzimidazole](/img/structure/B222176.png)




![4-[(E)-2-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]thiophene-2-carboxylic acid](/img/structure/B222270.png)
![2-[[(3S,7R,9S)-7-acetyloxy-3-hydroxy-3-methyl-9-[(E)-pentacos-7-en-3-ynoyl]oxydecanoyl]amino]ethanesulfonic acid](/img/structure/B222271.png)
![trans-8,9-Dihydro-8,9-dihydroxy-7,10-dimethylbenz[C]acridine](/img/structure/B222312.png)
![3-([1,3]Oxazolo[4,5-c]pyridin-2-yl)aniline](/img/structure/B222321.png)


